molecular formula C22H23N3O2 B11141253 N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide

Cat. No.: B11141253
M. Wt: 361.4 g/mol
InChI Key: LFOWBFBGLMRIJH-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide typically involves the reaction between tryptamine and a suitable carboxylic acid derivative. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This method is widely used for the preparation of amides, esters, and anhydrides. The reaction conditions usually involve the use of an organic solvent such as dichloromethane, and the reaction is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated or O-alkylated derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its methoxyethyl group and carboxamide linkage contribute to its unique interaction with biological targets, differentiating it from other indole derivatives.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)indole-2-carboxamide

InChI

InChI=1S/C22H23N3O2/c1-27-13-12-25-20-9-5-2-6-16(20)14-21(25)22(26)23-11-10-17-15-24-19-8-4-3-7-18(17)19/h2-9,14-15,24H,10-13H2,1H3,(H,23,26)

InChI Key

LFOWBFBGLMRIJH-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2C=C1C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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